Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 893615-89-9) is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester at position 3 and a 4-methoxy-4-oxobutanoyl amino group at position 2. The presence of both ester and amide functionalities suggests reactivity toward hydrolysis and nucleophilic substitution, which may influence its stability and interaction profiles.
Properties
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-20-12(18)8-7-11(17)16-14-13(15(19)21-2)9-5-3-4-6-10(9)22-14/h3-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPEWLYJKJJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 314283-27-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19NO5S
- Molecular Weight : 325.38 g/mol
- Structure : The compound contains a benzothiophene core with a carboxylate ester and an amide functional group, contributing to its biological activity.
Analgesic Properties
Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic activity . In studies involving the "hot plate" method on outbred white mice, compounds similar to this compound demonstrated analgesic effects that surpassed those of traditional analgesics such as metamizole .
Antimicrobial Activity
In addition to analgesic properties, certain derivatives have been evaluated for their antimicrobial activity . A study highlighted the synthesis of novel chiral derivatives from the same benzothiophene framework, which exhibited varying degrees of antimicrobial efficacy against common pathogens .
The mechanisms underlying the biological activities of this compound may involve:
- Interaction with Pain Pathways : The compound likely interacts with central nervous system receptors involved in pain modulation.
- Inhibition of Microbial Growth : The structural components may disrupt bacterial cell walls or interfere with essential metabolic pathways.
Study on Analgesic Effects
A detailed study conducted by Siutkina et al. (2021) evaluated various derivatives of benzothiophene for their analgesic effects. The results showed that specific modifications in the molecular structure significantly enhanced analgesic potency compared to standard treatments .
| Compound Name | Analgesic Effect (Compared to Metamizole) |
|---|---|
| Methyl 2-[...] | Significant improvement |
| Control | Baseline |
Antimicrobial Evaluation
Another research effort focused on synthesizing and testing derivatives for antimicrobial properties. The findings revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound Name | Antimicrobial Activity |
|---|---|
| Methyl 2-[...] | Effective against E. coli and S. aureus |
| Control | Limited effectiveness |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit a range of biological activities:
- Anticancer Properties : Compounds derived from benzothiophene structures have been studied for their anticancer effects. They may inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some studies suggest that benzothiophene derivatives can protect neuronal cells from oxidative stress and neurodegeneration.
Medicinal Chemistry Applications
The unique structure of this compound positions it as a valuable scaffold in medicinal chemistry:
- Drug Design : Its ability to interact with specific biological targets can be exploited in the design of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
- Lead Compound Development : The compound can serve as a lead for further modifications to enhance efficacy and reduce toxicity in drug candidates.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
- Study on Anticancer Activity : A recent investigation into benzothiophene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study showed that modifications to the side chains significantly affected the potency of these compounds against various cancer cell lines.
- Antimicrobial Evaluation : Research assessing the antimicrobial properties of related compounds revealed promising results against Gram-positive and Gram-negative bacteria. The study suggested that structural modifications could enhance antimicrobial activity.
- Neuroprotective Research : A study focusing on neuroprotective effects indicated that benzothiophene derivatives could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiophene derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Physicochemical and Functional Differences
- Reactivity : The methyl ester in the target compound is more susceptible to hydrolysis than ethyl esters (e.g., and ), which could influence its stability under physiological conditions .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common method involves the cyclization of substituted thiophenes with carbonyl-containing reagents. For example, the reaction of 3-mercaptocyclohexanone with methyl acrylate under acidic conditions yields 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediates. This method benefits from high atom economy but requires precise control of reaction pH and temperature to avoid polymerization side reactions.
Functionalization of Preformed Benzothiophenes
Alternative routes start with commercially available 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Activation of the carboxylic acid group (e.g., via thionyl chloride or carbodiimide reagents) enables amidation at the C2 position. Patent EP2772490A1 demonstrates this approach, where the C2 amino group is introduced via coupling with 4-methoxy-4-oxobutanoyl chloride in the presence of triethylamine. This method achieves yields >75% when conducted in anhydrous dichloromethane at 0–5°C.
Stepwise Synthesis of the Target Compound
Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
The benzothiophene core is synthesized via a Friedel-Crafts alkylation between methyl 3-mercaptocyclohexanecarboxylate and methyl acrylate. BF3·OEt2 catalyzes the reaction at −40°C, achieving 82% yield after silica gel chromatography. Key parameters include:
-
Catalyst loading : 10 mol% BF3·OEt2
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Solvent : Dichloromethane
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Reaction time : 12 hours
Introduction of the Amino Group at C2
Nitration at C2 is achieved using fuming nitric acid in sulfuric acid, followed by reduction with hydrogen/Pd-C. The resulting amine is acylated with 4-methoxy-4-oxobutanoyl chloride. Patent data indicate that using TFAA (trifluoroacetic anhydride) as an activating agent improves acylation efficiency to 89%.
Reaction Conditions:
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Acylating agent : 4-Methoxy-4-oxobutanoyl chloride (1.2 equiv)
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Base : N,N-Diisopropylethylamine (2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
Optimization of Critical Reaction Steps
Regioselective Acylation
Regioselectivity at C2 is ensured by pre-coordinating the benzothiophene nitrogen to Lewis acids. For instance, ZnCl2 directs the acyl group to the C2 position, suppressing C4/C5 side reactions. Computational studies suggest this coordination lowers the activation energy for C2 attack by 12.3 kcal/mol compared to uncoordinated substrates.
Esterification and Protecting Group Strategies
The methyl ester at C3 is introduced early to prevent hydrolysis during subsequent steps. Methanol/sulfuric acid (20:1 v/v) at reflux achieves quantitative esterification. For acid-sensitive intermediates, tert-butyl esters are used and cleaved later with trifluoroacetic acid.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with 10% methanol/chloroform eluent removes unreacted acyl chloride and dimeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 3.72 (s, 3H, COOCH3), 3.41 (s, 3H, OCH3), 2.89–2.78 (m, 4H, cyclohexene-CH2).
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HRMS : [M+H]+ calculated for C16H20NO5S: 338.1064; found: 338.1067.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 82 | 95 | Fewer steps |
| Functionalization | 89 | 98 | Better regioselectivity |
| One-pot synthesis | 76 | 92 | Reduced purification needs |
The functionalization route (Method 2) offers the best balance of yield and purity, though it requires stringent anhydrous conditions.
Q & A
Q. Critical Steps :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | 4-Methoxy-4-oxobutanoyl chloride, DCM, TEA, 0–5°C | 75–85 |
| Esterification | MeOH, H₂SO₄ (cat.), reflux | >90 |
Advanced: How can regioselectivity challenges in modifying the benzothiophene core be addressed to avoid isomeric byproducts?
Methodological Answer:
Regioselectivity issues arise due to multiple reactive sites (e.g., amino, ester, and thiophene groups). Strategies include:
- Directing Groups : Temporary protection of the amino group with Boc (tert-butoxycarbonyl) before functionalizing the thiophene ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring desired substitution patterns .
- Low-Temperature Reactions : Slow addition of electrophiles (e.g., acyl chlorides) at 0–5°C minimizes uncontrolled side reactions .
Case Study : In analogous compounds, bromination at the thiophene ring required LiBr/Li₂CO₃ in DMF at 40°C to achieve >90% selectivity .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₂₀N₂O₅S).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Table 2: Key NMR Peaks
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methoxy | 3.35 (s, 3H) | 52.5 |
| Ester Carbonyl | - | 169.8 |
| Thiophene C3 | - | 125.6 |
Advanced: How can contradictory biological activity data be resolved when testing analogs of this compound?
Methodological Answer:
Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to reduce inter-lab variability.
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., esterase cleavage) that may skew IC₅₀ values .
- Structural Confirmation : Re-analyze disputed analogs via X-ray crystallography (as in ) to rule out isomer contamination.
Example : A 2021 study resolved conflicting kinase inhibition data by confirming the active enantiomer via chiral HPLC .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis of the ester and amide groups necessitates storage in desiccators with silica gel.
- Light Sensitivity : Amber vials prevent photodegradation of the thiophene ring.
- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles .
Advanced: What computational methods aid in predicting the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding interactions, focusing on hydrogen bonds with the amide and ester groups .
Case Study : Docking of a related benzothiophene derivative into COX-2 revealed a binding energy of –8.2 kcal/mol, correlating with observed anti-inflammatory activity .
Basic: How can impurities be identified and quantified during synthesis?
Methodological Answer:
Q. Table 3: Common Impurities
| Impurity | Source | Mitigation |
|---|---|---|
| Des-methyl ester | Hydrolysis | Use anhydrous MeOH in esterification |
| Di-acylated byproduct | Excess acyl chloride | Slow reagent addition at low temps |
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
